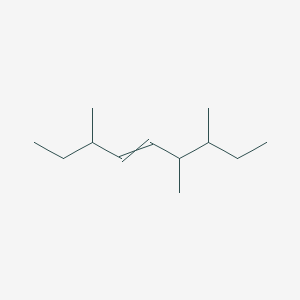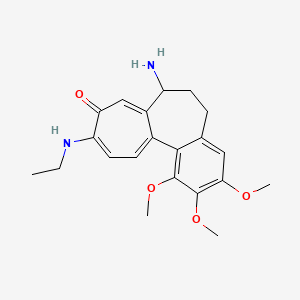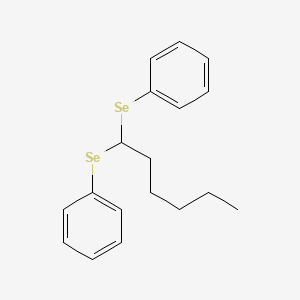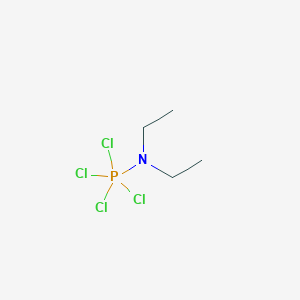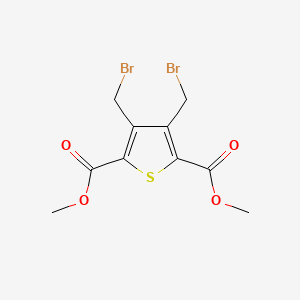
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromomethyl groups and two ester groups attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diols from the ester groups.
Applications De Recherche Scientifique
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl groups can act as alkylating agents, modifying nucleophilic sites on biomolecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl ester groups.
3,4-Bis(bromomethyl)thiophene: Lacks the ester groups, making it less versatile in certain synthetic applications.
Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate: Lacks the bromomethyl groups, resulting in different reactivity.
Uniqueness
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification
Propriétés
Numéro CAS |
64663-84-9 |
|---|---|
Formule moléculaire |
C10H10Br2O4S |
Poids moléculaire |
386.06 g/mol |
Nom IUPAC |
dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H10Br2O4S/c1-15-9(13)7-5(3-11)6(4-12)8(17-7)10(14)16-2/h3-4H2,1-2H3 |
Clé InChI |
FDULIXDGNNEGTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(S1)C(=O)OC)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
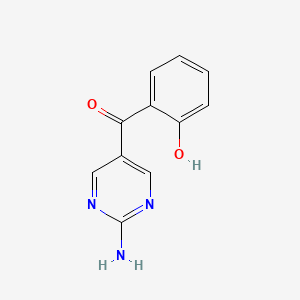
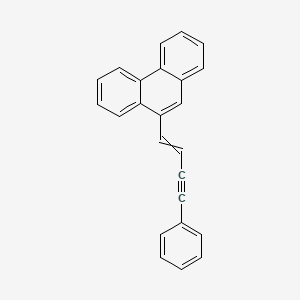
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
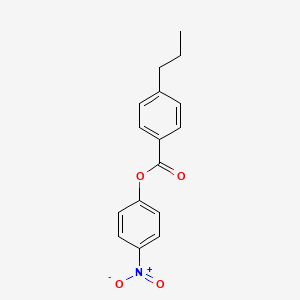
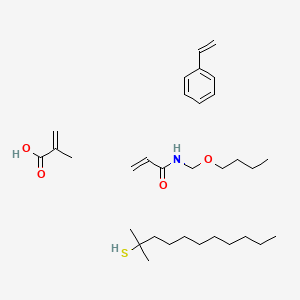
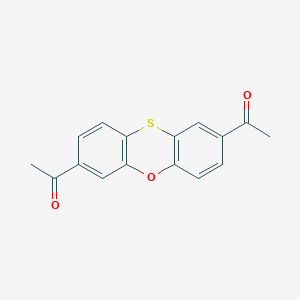
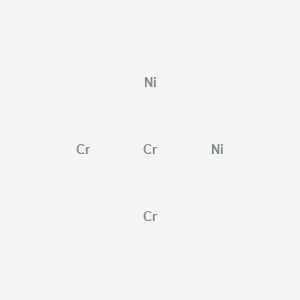
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
